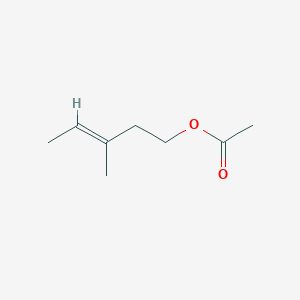

3-Methylpent-3-en-1-yl acetate

Description

Contextualization within Organic Chemistry and Ester Classification

3-Methylpent-3-en-1-yl acetate (B1210297) is an organic molecule with the chemical formula C₈H₁₄O₂. Structurally, it is classified as an ester, a functional group characterized by a carbonyl center bonded to two oxygen atoms, one of which is connected to an alkyl or aryl group. Specifically, it is an acetate ester, derived from acetic acid and 3-methylpent-3-en-1-ol.

The designation "unsaturated" points to the presence of a carbon-carbon double bond within its five-carbon (pentenyl) chain. The nomenclature "3-methylpent-3-en-1-yl" precisely describes this structure: a five-carbon chain with a double bond starting at the third carbon and a methyl group also attached to the third carbon. The acetate group is attached to the first carbon of this chain. The presence of both an ester functional group and a carbon-carbon double bond dictates its chemical reactivity, allowing for reactions typical of both alkenes and esters. ontosight.ai

Table 1: Chemical and Physical Properties of 3-Methylpent-3-en-1-yl acetate

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.19 g/mol |

| CAS Number | 1708-97-0 |

| Boiling Point | 173.2°C at 760 mmHg |

| Density | 0.902 g/cm³ |

| Flash Point | 66.7°C |

This data is compiled from various chemical suppliers and databases for the specified compound. alfa-chemistry.com

Significance of Unsaturated Esters in Chemical Synthesis and Biological Systems

Unsaturated esters as a class are of considerable importance in both synthetic and biological contexts. In chemical synthesis, they are versatile building blocks. The carbon-carbon double bond can participate in a wide array of reactions, including additions, oxidations, and polymerizations. The ester group, meanwhile, can undergo hydrolysis, amidation, and reduction, providing a handle for further molecular modifications.

α,β-Unsaturated esters, where the double bond is adjacent to the carbonyl group, are particularly noteworthy as they can act as Michael acceptors, a fundamental reaction in carbon-carbon bond formation. While this compound is not an α,β-unsaturated ester, its double bond still imparts reactivity that is useful in organic synthesis. For instance, the synthesis of complex molecules, such as certain bicyclic compounds, has utilized the (4-methylpent-3-en-1-yl) moiety as a building block. researchgate.net

In biological systems, unsaturated esters are found in a variety of natural products. These can range from simple flavor and fragrance compounds to complex molecules with significant physiological activity. For example, derivatives of the (4-methylpent-3-en-1-yl) group are found in the tibial perfumes of male neotropical orchid bees, where they play a role in chemical signaling. researchgate.net Other complex natural products incorporate similar unsaturated pentenyl acetate structures. naturalproducts.net The presence of such motifs in nature often inspires synthetic chemists to develop new methods for their construction and to investigate their potential applications in fields like pharmaceuticals and agrochemicals.

Overview of Current Research Trends and Future Directions Pertaining to this compound

Specific academic research focusing exclusively on this compound is limited. However, its structural components and the broader class of unsaturated esters suggest potential areas of interest.

Current research involving similar structures often revolves around their synthesis and incorporation into larger, more complex molecules. For instance, the synthesis of a 6-methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one has been reported, highlighting the use of the 4-methylpent-3-en-1-yl group in constructing more elaborate chemical frameworks. orgsyn.org Furthermore, this and related unsaturated terpene-like fragments are of interest in the synthesis of natural and non-natural terpenoid products. uni-hannover.de

Future research directions could explore the following:

Novel Synthetic Methodologies: Developing more efficient and stereoselective methods for the synthesis of this compound and its derivatives could be a valuable endeavor. This could involve exploring new catalytic systems or biocatalytic approaches.

Polymer Chemistry: As an unsaturated monomer, this compound could potentially be used in polymerization reactions to create new materials with specific properties.

Biological Activity Screening: Given that structurally related compounds are found in nature, a systematic investigation of the biological activities of this compound could uncover potential applications in pharmaceuticals or as a lead compound for drug discovery.

Flavor and Fragrance Chemistry: Many esters with similar molecular weights and structures are used as aroma chemicals. google.comgoogle.com Research into the olfactory properties of this compound could reveal its potential use in the fragrance industry.

Structure

3D Structure

Properties

CAS No. |

1708-97-0 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

[(E)-3-methylpent-3-enyl] acetate |

InChI |

InChI=1S/C8H14O2/c1-4-7(2)5-6-10-8(3)9/h4H,5-6H2,1-3H3/b7-4+ |

InChI Key |

FYLHKYNEKGQLFR-QPJJXVBHSA-N |

SMILES |

CC=C(C)CCOC(=O)C |

Isomeric SMILES |

C/C=C(\C)/CCOC(=O)C |

Canonical SMILES |

CC=C(C)CCOC(=O)C |

Other CAS No. |

1708-97-0 925-72-4 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylpent 3 En 1 Yl Acetate and Its Chemically Modified Derivatives

Integration into Complex Molecular Architectures

The 3-methylpent-3-en-1-yl moiety, a versatile building block, can be integrated into intricate molecular frameworks, such as those found in biologically active natural products. Advanced organometallic and synthetic strategies enable the construction of these complex structures.

The bicyclo[3.3.1]nonane ring system is a prominent structural motif in over a thousand natural products, many of which exhibit significant biological activities. researchgate.net Palladium acetate-mediated annulation represents a powerful strategy for constructing this carbocyclic framework. This method often involves the oxidative cyclization of substrates containing alkenyl tethers.

A notable example is the synthesis of novel, diversely functionalized bicyclo[3.3.1]nonanones. researchgate.net In one such synthesis, a compound incorporating the 4-methylpent-3-en-1-yl group, a close structural relative of the title compound's core, was successfully synthesized. The key step involves the palladium acetate-mediated annulation of an α-(3-alkenyl)-tethered cyclohexanone (B45756) TMS-enol ether. researchgate.net This process facilitates the formation of complex structures like 4-methoxy-6-methyl-1-(3-methylbut-2-en-1-yl)-6-(4-methylpent-3-en-1-yl)bicyclo[3.3.1]non-3-ene-2,9-dione. researchgate.net The efficiency of this annulation process highlights the utility of palladium(II)-mediated oxidative cyclizations in creating methylene-cyclopentane and related cyclic systems. nih.gov

| Reactant Type | Catalyst | Key Transformation | Product Framework | Reference |

| α-(3-alkenyl)-tethered cyclohexanone TMS-enol ether | Palladium(II) acetate (B1210297) | Annulation | Bicyclo[3.3.1]nonane | researchgate.net |

| ω-unsaturated α-cyano ketones | Palladium(II) acetate | Oxidative Cyclization | Methylenecyclopentane | nih.gov |

The structural motif of 3-methylpent-3-en-1-yl acetate is not merely a synthetic curiosity but is found embedded within complex natural products. Total synthesis campaigns targeting these molecules provide a platform for demonstrating the utility and strategic incorporation of the pentenyl acetate moiety or its derivatives.

A significant example is the total synthesis of garsubellin A, a polycyclic polyprenylated acylphloroglucinol known for its neuroactive properties. The complex structure of garsubellin A features a bicyclo[3.3.1]nonane core substituted with various isoprenoid side chains, including an 8-(4-methylpent-3-en-1-yl) group. researchgate.netsci-hub.se The strategies developed for the synthesis of such molecules underscore the importance of modular and programmable approaches to assemble complex natural products from simpler building blocks, including those derived from the pentenyl chain. researchgate.net These synthetic routes often rely on robust carbon-carbon bond-forming reactions to attach the pentenyl side chain to the core structure.

To explore structure-activity relationships or to enhance metabolic stability, the acetate group of this compound can be replaced with other functional groups like phosphonates and sulfonates. These groups can act as isosteres of phosphates, which are common in biologically active molecules. academie-sciences.fr

The synthesis of phosphonate (B1237965) analogs typically involves the reaction of a corresponding halide with a phosphite (B83602) ester, such as in the Michaelis-Arbuzov reaction. organic-chemistry.org For instance, a general route to a related (4-methylpent-3-en-1-yl)phosphonate involves the reaction of 1-bromo-3-methylbut-2-ene with the lithium salt of dimethyl methylphosphonate. academie-sciences.fr This approach yields the dimethyl (4-methylpent-3-en-1-yl)phosphonate after purification. academie-sciences.fr A similar strategy could be envisioned starting from a halide or sulfonate derivative of 3-methylpent-3-en-1-ol.

The synthesis of (E)-5-(Dimethoxyphosphoryl)-2-methylpent-2-en-1-yl acetate has been reported, starting from (E)-dimethyl (5-hydroxy-4-methylpent-3-en-1-yl)phosphonate, showcasing the feasibility of incorporating both the phosphonate and acetate functionalities. uiowa.edu Sulfonate analogs are also synthetically accessible and are utilized as stable isosteres of phosphate (B84403) groups due to their similar tetrahedral shape. academie-sciences.fr

| Analog Type | Synthetic Precursor | Key Reagent | General Reaction | Reference |

| Phosphonate | 1-bromo-3-methylbut-2-ene | Dimethyl methylphosphonate/LDA | Nucleophilic substitution | academie-sciences.fr |

| Phosphonate | (E)-dimethyl (5-hydroxy-4-methylpent-3-en-1-yl) phosphonate | Acetic anhydride/base | Acetylation | uiowa.edu |

Functional Group Interconversions on the Pentenyl Chain

The pentenyl chain of this compound offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives through reactions such as oxidations and nucleophilic substitutions.

Selenium dioxide (SeO₂) is a well-established reagent for the allylic oxidation of alkenes, a transformation known as the Riley oxidation. wikipedia.orgadichemistry.com This reaction is highly valuable for introducing hydroxyl or carbonyl groups at positions adjacent to a double bond. In the context of this compound, the allylic C-H bonds are susceptible to oxidation by SeO₂.

The reaction proceeds via an initial ene reaction between the alkene and SeO₂, followed by a researchgate.netuiowa.edu-sigmatropic rearrangement to form an allylic selenite (B80905) ester. wikipedia.org Hydrolysis of this intermediate yields the corresponding allylic alcohol. The regioselectivity of the oxidation is influenced by the substitution pattern of the alkene, with oxidation often occurring at the more substituted end of the double bond. adichemistry.com For this compound, oxidation could potentially occur at the C-2 methylene (B1212753) group or the C-3 methyl group, leading to the formation of new alcohols or ketones, which can serve as handles for further synthetic manipulations. The use of catalytic SeO₂ with a co-oxidant like t-butyl hydroperoxide is a common practice to improve the safety and efficiency of the reaction. adichemistry.comnih.gov

The acetate group in this compound is a competent leaving group, making the C-1 position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups by reacting the acetate with various nucleophiles.

This transformation typically proceeds via an SN2 mechanism, where a nucleophile attacks the primary carbon (C-1) and displaces the acetate. Common nucleophiles for this purpose include halides, cyanide, azide (B81097), and various oxygen, nitrogen, and sulfur nucleophiles. For example, treatment with sodium cyanide would yield the corresponding nitrile, extending the carbon chain by one atom. Similarly, reaction with sodium azide would produce an alkyl azide, a versatile precursor for amines. The efficiency of these substitutions depends on the strength of the nucleophile and the reaction conditions, such as solvent and temperature. This pathway provides a straightforward method for diversifying the functionality at the terminus of the pentenyl chain, enabling the synthesis of a broad library of derivatives from a common intermediate.

Chemical Reactivity and Mechanistic Investigations of 3 Methylpent 3 En 1 Yl Acetate and Its Analogs

Reactivity at the Carbon-Carbon Double Bond

The trisubstituted double bond in 3-methylpent-3-en-1-yl acetate (B1210297) is a hub of reactivity, susceptible to attack by a range of electrophilic and radical species. This reactivity is fundamental to its role as a synthetic intermediate.

Addition Reactions

The carbon-carbon double bond readily undergoes addition reactions. ontosight.ai Studies on analogous unsaturated acetates, such as (E)-2-hexenyl acetate, provide insight into this reactivity, particularly their reactions with atmospheric oxidants like hydroxyl radicals (OH) and chlorine atoms (Cl). These reactions typically proceed via addition of the radical to one of the carbons of the double bond. researchgate.net

For instance, the reaction of OH radicals or Cl atoms with (E)-2-hexenyl acetate involves the addition of the radical to either carbon 4 or carbon 5 of the double bond, initiating an oxidation mechanism. researchgate.net The rate coefficients for these types of reactions have been determined experimentally for structurally similar compounds, highlighting the high reactivity of the double bond in allylic acetates. researchgate.net

Table 1: Reaction Rate Coefficients for (E)-2-hexenyl acetate with OH and Cl Radicals at 298 K

| Reactant | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ |

|---|---|

| OH Radical | (6.88 ± 1.41) × 10⁻¹¹ |

| Cl Atom | (3.10 ± 1.13) × 10⁻¹⁰ |

Data sourced from a relative rate method study. researchgate.net

Photooxidative Reactions (e.g., Singlet Oxygen Cycloaddition, Dye-Sensitized Photooxidation)

Photooxidative reactions, particularly those involving singlet oxygen (¹O₂), are characteristic of electron-rich alkenes like 3-methylpent-3-en-1-yl acetate. Singlet oxygen, an electronically excited state of molecular oxygen, is a powerful and selective oxidizing agent. illinois.edu It can be generated in the laboratory through dye-sensitized photooxidation, where a photosensitizer dye (such as Rose Bengal or Methylene (B1212753) Blue) absorbs light and transfers the energy to ground-state triplet oxygen. illinois.edu

In the context of allylic systems, singlet oxygen can participate in [4+2] cycloaddition reactions with conjugated dienes or, more relevantly here, ene reactions with alkenes containing allylic hydrogens. For a compound like this compound, the ene reaction would be the expected pathway, leading to the formation of an allylic hydroperoxide with a shifted double bond. Mechanistic studies suggest that these reactions can proceed through a perepoxide intermediate. illinois.edu The stereochemical outcome of such reactions can be influenced by interactions between the incoming singlet oxygen and substituents on the alkene, such as the acetate group. illinois.edu

Bromonium Ion-Induced Cation-π Cyclizations

The double bond of this compound and its analogs can act as a nucleophile in cation-π cyclizations. A key method for initiating such reactions is through the formation of a bromonium ion. This process is central to the biosynthesis of numerous terpene metabolites. core.ac.uk In the laboratory, sources of electrophilic bromine, such as N-bromosuccinimide (NBS), can initiate the formation of a bromonium ion across the double bond. core.ac.uk

This highly reactive intermediate can then be trapped intramolecularly by a nearby nucleophile, or in more complex analogs, it can trigger a cascade of cyclizations. In the biogenesis of certain marine natural products, an enzyme facilitates the formation of an asymmetric bromonium ion, which then initiates a stereospecific cation-π cyclization. core.ac.uk Synthetic studies have focused on mimicking this process, using various reagents to generate the bromonium ion and effect the desired cyclization, leading to the formation of complex cyclic structures with controlled stereochemistry. core.ac.uk

Epoxidation Reactions

Epoxidation, the conversion of a carbon-carbon double bond to an epoxide (a three-membered cyclic ether), is a fundamental transformation for alkenes. This reaction can be achieved using various oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). For this compound, the electron-rich trisubstituted double bond is expected to be highly susceptible to epoxidation.

The resulting epoxide is a versatile synthetic intermediate, prone to ring-opening reactions with a variety of nucleophiles. This allows for the introduction of two new functional groups across the original double bond. While specific studies on the epoxidation of this compound are not detailed in the provided context, this reaction is a standard and predictable transformation for this class of compounds. ontosight.ai Related compounds are known to undergo oxidation reactions, such as Baeyer-Villiger oxidations catalyzed by monooxygenases, further indicating the susceptibility of such structures to oxidative transformation. ebi.ac.ukebi.ac.uk

Reactivity of the Acetate Ester Group

The ester functionality provides a second site for chemical reaction, primarily involving nucleophilic acyl substitution.

Hydrolysis Reactions

The acetate ester group in this compound can be cleaved through hydrolysis. ontosight.ai This reaction, which can be catalyzed by either acid or base, involves the nucleophilic attack of water (or a hydroxide (B78521) ion) on the electrophilic carbonyl carbon of the ester.

Acid-catalyzed hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a water molecule.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt (acetate) and the corresponding alcohol, (E/Z)-3-methylpent-3-en-1-ol.

This hydrolysis reaction is a common transformation for esters and is a key step in both synthetic and metabolic pathways. ontosight.ai

Mechanistic Pathways of Synthetically Relevant Transformations

The chemical behavior of this compound and its analogs is characterized by a rich landscape of reaction mechanisms, including radical processes, intramolecular rearrangements, and catalyst-driven transformations. Understanding these pathways is crucial for controlling reaction outcomes and designing efficient synthetic strategies.

Radical Cation Deprotonation in C-H Bond Activation

A key mechanistic pathway for the functionalization of allylic compounds, such as this compound, involves the activation of allylic C-H bonds through radical cation intermediates. This process is often initiated by photoredox catalysis, where a photocatalyst, upon excitation by visible light, can oxidize an electron-rich alkene to its corresponding radical cation. cdnsciencepub.com Subsequent deprotonation of this intermediate by a mild base generates a resonance-stabilized allylic radical.

This allylic radical is a versatile intermediate that can engage in a variety of bond-forming reactions. For instance, in the presence of a suitable coupling partner, such as an electron-deficient arene radical anion, a radical-radical coupling can occur to form a new carbon-carbon bond. nih.gov This dual catalytic system, merging photoredox and organocatalysis, allows for the direct arylation of allylic sp³ C-H bonds under mild conditions. nih.gov The catalytic cycle typically involves the regeneration of both the photocatalyst and the organocatalyst, ensuring catalytic turnover. nih.gov

The general mechanism for this photoredox-catalyzed allylic C-H functionalization can be summarized as follows:

Photoexcitation of the photocatalyst.

Single Electron Transfer (SET) from the alkene to the excited photocatalyst to form a radical cation.

Deprotonation of the radical cation to yield an allylic radical.

Radical-radical coupling with another radical species.

Product formation and regeneration of the catalysts.

This pathway offers a powerful alternative to traditional methods that often require pre-functionalization of the substrate. researchgate.net

Intramolecular Rearrangements

This compound and its analogs can undergo various intramolecular rearrangements, leading to the formation of structural isomers. These rearrangements are often thermally or catalytically induced and proceed through well-defined transition states.

A prominent example is the Cope rearrangement , a nih.govnih.gov-sigmatropic shift involving a 1,5-diene system. wikipedia.orgmasterorganicchemistry.com For a molecule like 3-methyl-hexa-1,5-diene, which is structurally related to potential precursors or derivatives of this compound, heating can lead to an equilibrium mixture of isomers. rsc.org The reaction proceeds through a concerted mechanism involving a cyclic, chair-like transition state, which is energetically favored in open-chain systems. wikipedia.org The position of the equilibrium is influenced by the relative thermodynamic stabilities of the starting material and the product, with more substituted, and thus more stable, alkenes being favored. masterorganicchemistry.com

Another significant intramolecular rearrangement is the gold-catalyzed rearrangement of allylic acetates . Cationic gold(I) complexes are effective catalysts for the isomerization of allylic acetates. nih.gov The proposed mechanism involves the coordination of the gold(I) catalyst to the double bond of the allylic acetate. This is followed by an intramolecular nucleophilic attack of the acetate group, leading to a six-membered ring intermediate. Subsequent rearrangement and release of the catalyst yield the isomerized product. The steric and electronic properties of the ligands on the gold catalyst can influence the efficiency and selectivity of the rearrangement. pku.edu.cnacs.org

The Overman rearrangement is another relevant transformation, which converts allylic alcohols into allylic amines via a nih.govnih.gov-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate. nih.gov While not a direct rearrangement of the acetate, it highlights the propensity of allylic systems to undergo such transformations.

Role of Catalysts in Reaction Selectivity and Efficiency

Catalysts play a pivotal role in directing the selectivity and enhancing the efficiency of reactions involving this compound and its analogs. The choice of catalyst can determine which mechanistic pathway is favored and, consequently, the structure of the final product.

Palladium complexes are widely used to catalyze allylic substitution reactions. In the palladium-catalyzed amination of prenyl acetate, a close analog of this compound, the nature of the phosphine (B1218219) ligands on the palladium center influences the regioselectivity of the nucleophilic attack on the η³-allyl palladium intermediate. cdnsciencepub.com Mechanistic studies, including Hammett studies and kinetic isotope effect measurements, have shown that for some palladium-catalyzed allylic C-H activations, a coordinated acetate can act as an intramolecular base to facilitate the C-H bond cleavage in the rate-determining step. dtu.dk

Gold catalysts , particularly cationic gold(I) complexes, are effective in promoting intramolecular rearrangements of allylic acetates as discussed previously. nih.govacs.org The choice of ligands on the gold center is crucial; for instance, bulky ligands can be essential for achieving high conversion and preventing side reactions like oligomerization in the rearrangement of allylic acetates. pku.edu.cnacs.org

Photoredox catalysts , often used in conjunction with other catalysts, enable the activation of otherwise inert C-H bonds under mild conditions. nih.govnih.gov In the dual catalytic system for allylic arylation, the photocatalyst is responsible for generating the key radical intermediates, while an organocatalyst can facilitate the hydrogen atom abstraction step. nih.gov This synergistic approach allows for high efficiency and functional group tolerance. researchgate.net

The table below summarizes the role of different catalysts in transformations of allylic acetates and related compounds.

| Catalyst Type | Transformation | Role of Catalyst |

| Palladium Complexes | Allylic Amination | Formation of η³-allyl intermediate, ligand influences regioselectivity. cdnsciencepub.com |

| Allylic C-H Activation | Facilitates C-H cleavage, often with an ancillary base role. dtu.dk | |

| Gold(I) Complexes | Intramolecular Rearrangement | Coordination to the alkene, activation towards nucleophilic attack by the acetate. nih.gov |

| Photoredox Catalysts | Allylic C-H Arylation | Generation of radical cation intermediates via Single Electron Transfer. nih.gov |

Computational Chemistry Approaches for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanistic details of reactions involving this compound and its analogs.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT calculations provide valuable insights into reaction pathways by determining the geometries and energies of reactants, transition states, and intermediates. This information helps to rationalize experimentally observed outcomes and to predict the feasibility of proposed mechanisms.

For palladium-catalyzed allylic substitutions , DFT studies have been employed to investigate the origin of regioselectivity. For example, in the allylation of primary amines with allylic alcohols, DFT calculations have explored different potential mechanistic pathways, including those involving the formation of cationic palladium hydride species and those proceeding through the decomplexation of a coordinated allylammonium intermediate. nih.govresearchgate.net These studies have shown that the electronic properties of the ligands on the palladium catalyst strongly influence which pathway is favored. nih.gov In the palladium-catalyzed allylic amination of prenyl acetate, DFT calculations have been used to assess the activation barriers for nucleophilic attack at different positions of the π-allyl intermediate, providing insights into the factors controlling regioselectivity. cdnsciencepub.com

In the realm of gold-catalyzed reactions , DFT has been instrumental in understanding the mechanism of complex cycloisomerization reactions that involve allylic intermediates. For instance, a combined DFT and experimental study on the gold-catalyzed cycloisomerization of dienediynes revealed a pathway involving a Cope rearrangement followed by a C-H insertion. pku.edu.cnacs.org The calculations helped to elucidate the role of ligand steric effects in controlling the diastereoselectivity of the C-H insertion step and to rationalize why certain substrates favor different reaction pathways. acs.org

DFT calculations have also shed light on the mechanism of photoredox-catalyzed C-H functionalization . These studies can model the electron transfer processes and the subsequent bond-breaking and bond-forming steps, providing a detailed picture of the entire catalytic cycle. researchgate.net

The table below presents examples of how DFT has been applied to study the mechanisms of reactions relevant to allylic acetates.

| Reaction Studied | Computational Method | Key Mechanistic Insights from DFT |

| Palladium-catalyzed allylation of primary amines | DFT (B3PW91) | Elucidation of two competing mechanisms and the influence of ligand electronic properties. nih.gov |

| Palladium-catalyzed allylic amination of prenyl acetate | DFT (MPW1K) | Calculation of activation barriers for nucleophilic attack at different sites of the π-allyl intermediate. cdnsciencepub.com |

| Gold-catalyzed cycloisomerization of dienediynes | DFT | Identification of a Cope rearrangement followed by C-H insertion and explanation of diastereoselectivity based on ligand sterics. acs.org |

Derivatives and Analogs of 3 Methylpent 3 En 1 Yl Acetate: Structural Diversity and Synthetic Relevance

Substituted Acetate (B1210297) Esters with Diverse Side Chains

The fundamental structure of 3-methylpent-3-en-1-yl acetate serves as a scaffold for a variety of substituted esters. By modifying the side chains, chemists can fine-tune the molecule's properties for different applications. Research has explored the synthesis of related structures where the core pentenyl framework is altered or where different functional groups are introduced. For instance, the synthesis of (Z)-N-(2-Hydroxy-4-methylpent-3-en-1-yl)-N-(4-hydroxybut-2-en-1-yl)amine involves a related pentenol structure that is subsequently incorporated into a more complex molecule. researchgate.net Similarly, the preparation of 6-substituted 3-methyloct-6-enols demonstrates how the core carbon chain can be extended and modified, leading to a diverse class of compounds used as odorants. google.com These synthetic efforts highlight the versatility of the underlying isoprenoid-like structure in creating a library of acetate esters with varied side chains.

Table 1: Examples of Structural Analogs with Side Chain Variations

| Compound Name | Core Structure | Side Chain Variation | Reference |

|---|---|---|---|

| (Z)-N-(2-Hydroxy-4-methylpent-3-en-1-yl)-N-(4-hydroxybut-2-en-1-yl)amine | 4-methylpent-3-en-1-ol | N-tethered butenol | researchgate.net |

| 6-Ethyl-3-methyloct-6-en-1-ol | 3-methyloct-6-enol | C6-ethyl group | google.com |

| 3,6-Dimethyloct-6-en-1-ol | 3-methyloct-6-enol | C6-methyl group | google.com |

Epoxide-Functionalized Derivatives (e.g., 5-(3,3-Dimethyloxiranyl)-3-methylpent-2-en-1-yl Acetate)

Epoxide-functionalized derivatives represent a significant class of analogs, prized for their reactive nature which allows for further synthetic transformations. A key example is 5-(3,3-Dimethyloxiranyl)-3-methylpent-2-en-1-yl acetate . ontosight.aichemicalbook.comvulcanchem.comlookchem.com

This compound incorporates two crucial functional groups onto a pentenyl backbone: an acetate ester at the C-1 position and a 3,3-dimethyloxiranyl (epoxide) ring at the C-5 position. ontosight.ai The presence of the strained epoxide ring makes it a valuable intermediate in organic synthesis, susceptible to ring-opening reactions by various nucleophiles. ontosight.ai This reactivity allows for the introduction of diverse functional groups, making it a building block for more complex molecules in fields such as pharmaceuticals and agrochemicals. ontosight.ai Synthesis of this derivative can be achieved through established organic chemistry routes, typically involving the epoxidation of a corresponding unsaturated precursor. ontosight.ai

Table 2: Structural Features of 5-(3,3-Dimethyloxiranyl)-3-methylpent-2-en-1-yl Acetate

| CAS Number | Molecular Formula | Key Functional Groups | IUPAC Name |

|---|---|---|---|

| 37715-31-4 | C₁₂H₂₀O₃ | Acetate Ester, Epoxide (Oxirane), Alkene | [(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enyl] acetate |

Phosphonate (B1237965) and Sulfonate Analogs with Modified Terminal Groups

Replacing the terminal acetate group with bioisosteric mimics like phosphonates and sulfonates generates analogs with altered chemical stability and biological activity profiles. These modifications are particularly relevant in medicinal chemistry.

Phosphonate Analogs: The phosphonate group is a stable mimic of the phosphate (B84403) group. uiowa.edu The synthesis of phosphonate analogs related to the 3-methylpentenyl structure has been explored, particularly in the context of creating inhibitors for enzymes in the isoprenoid biosynthetic pathway. uiowa.edu A relevant synthetic route involves the preparation of dimethyl (E)-(5-hydroxy-4-methylpent-3-en-1-yl) phosphonate . academie-sciences.fr This synthesis starts with the nucleophilic substitution of 1-bromo-3-methylbut-2-ene with deprotonated dimethyl methylphosphonate. academie-sciences.fr The resulting phosphonate undergoes selective oxidation with selenium dioxide to form an aldehyde, which is then reduced to the target alcohol. academie-sciences.fr This hydroxy-functionalized phosphonate can be further modified, for example, by converting the hydroxyl group into an amino group to yield compounds like (E)-(5-amino-4-methylpent-3-en-1-yl) phosphonate. academie-sciences.fr

Sulfonate Analogs: Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable synthetic intermediates. youtube.com Alcohols like 3-methylpent-3-en-1-ol can be converted into sulfonate esters such as tosylates, mesylates, or triflates by reacting them with the corresponding sulfonyl chloride in the presence of a base like pyridine. youtube.com This process occurs with retention of stereochemistry at the carbon atom. youtube.com A specific example is the synthesis of (E)-5-amino-4-methylpent-3-ene-1-sulfonate , where an alcohol precursor is first prepared and then converted to the final sulfonate product. academie-sciences.fr

Table 3: Comparison of Terminal Functional Groups

| Functional Group | Structure | Key Feature | Synthetic Precursor |

|---|---|---|---|

| Acetate | -O-C(=O)CH₃ | Ester linkage | Acetic acid/anhydride |

| Phosphonate | -P(=O)(OR)₂ | Stable P-C bond | H-phosphonate diesters |

| Sulfonate | -O-S(=O)₂R | Good leaving group | Sulfonyl chlorides |

Integration into Natural Product Scaffolds

The 3-methylpentenyl acetate moiety and its structural relatives are found within the complex architectures of various natural products, serving as important building blocks or side chains that contribute to their biological activity.

Labdane (B1241275) Diterpene Derivatives (e.g., Larixol Derivatives)

Labdane diterpenes are a large class of natural products characterized by a bicyclic decalin core and a side chain. ichem.mdLarixyl acetate is a well-known labdane-type diterpenoid isolated from the oleoresin of larch species like Larix decidua. ichem.md Its structure features the characteristic labdane skeleton with an acetate group at the C-6 position and a side chain at C-9 that is structurally similar to the core focus of this article. nih.govichem.md The direct acetylation of the natural product (+)-Larixol at its secondary alcohol group is a primary method for its preparation. ichem.md Larixyl acetate and its parent alcohol, larixol, are valuable starting materials in organic synthesis for creating a multitude of other functionalized derivatives, many of which retain the side chain. ichem.md

Naphthoquinone Derivatives and Shikonin (B1681659) Analogs

Naphthoquinone Derivatives: Many natural naphthoquinones, such as the menaquinones (Vitamin K₂ family), feature isoprenoid side chains. nih.govnih.gov These molecules consist of a methylated naphthoquinone core attached to a side chain of varying length, built from isoprene (B109036) units. nih.govacs.org The synthesis of these compounds often involves attaching a side chain, structurally related to the 3-methylpentenyl group, to the naphthoquinone ring system through methods like Friedel-Crafts alkylation. nih.gov These derivatives are crucial for processes like bacterial electron transport. nih.gov

Shikonin Analogs: Shikonin is a natural red pigment extracted from the roots of plants from the Boraginaceae family. scienceopen.com Its chemical structure is 5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methyl-3-pentenyl]-1,4-naphthoquinone. scienceopen.com The side chain at the C-2 position is a hydroxylated version of the core structure of interest. This hydroxyl group is a key site for synthetic modification. Numerous shikonin derivatives have been prepared by acylating this alcohol, creating a variety of esters, including acetates, cinnamates, and cyclopropylacetates, in an effort to develop novel therapeutic agents. nih.gov

Terpenoid and Sesquiterpene Derivatives: Structural Diversity and Synthetic Relevance

The structural framework of this compound is a recurring motif in a variety of more complex natural products, particularly within the vast and diverse classes of terpenoids and sesquiterpenoids. While direct derivatization of this compound is one synthetic avenue, its core structure is more frequently incorporated through the use of related building blocks in the total synthesis of these intricate molecules. Research in this area highlights the synthetic relevance of the 3-methylpent-3-en-1-yl moiety for constructing complex carbocyclic cores.

The structural diversity of terpenoids and sesquiterpenoids arises from the myriad ways in which isoprene units can be joined and subsequently cyclized. uni-hannover.de The (4-methylpent-3-en-1-yl) group, a close structural relative of the core of this compound, is a key component in the side chains of several significant sesquiterpenes. For instance, this side chain is present in bisabolene-type sesquiterpenes, which are recognized for their pleasant aroma and are precursors to other more complex sesquiterpenoids.

The synthetic utility of reagents bearing this structural unit is demonstrated in the enantioselective synthesis of daucane sesquiterpenes. In these syntheses, a key step involves the use of (4-methylpent-3-en-1-yl)magnesium bromide to introduce the characteristic side chain onto a cycloheptenone core. caltech.edu This addition reaction leads to the formation of alcohols that possess the foundational carbocyclic structures of daucane and sphenolobane sesquiterpenes. caltech.edu

Furthermore, the enzymatic synthesis of methylated terpene analogues has utilized (E)-3-methylpent-3-en-1-ol, the alcohol precursor to this compound. d-nb.info This alcohol can be converted into its corresponding pyrophosphate, which then serves as a substrate for terpene synthases, leading to the formation of novel methylated sesquiterpene analogues. d-nb.info This chemoenzymatic approach underscores the versatility of this structural unit in generating unnatural terpenoids with potential for biological screening.

The table below summarizes key compounds and their relevance in the synthesis of terpenoid and sesquiterpene derivatives.

| Compound/Reagent | Role in Synthesis | Resulting Structure/Derivative Class | Reference |

| (4-methylpent-3-en-1-yl)magnesium bromide | Grignard reagent for side chain introduction | Daucane and sphenolobane sesquiterpene cores | caltech.edu |

| (E)-3-methylpent-3-en-1-ol | Precursor for enzymatic synthesis | Methylated sesquiterpene analogues | d-nb.info |

Biological and Biomedical Research Implications of 3 Methylpent 3 En 1 Yl Acetate Derivatives

Molecular Target Identification and Binding Studies

The efficacy of therapeutic compounds is fundamentally linked to their ability to interact with specific molecular targets. Research into 3-methylpent-3-en-1-yl acetate (B1210297) derivatives has focused on identifying these targets and characterizing the nature of their binding interactions.

The IspH enzyme, a [4Fe–4S] cluster-dependent protein in the methylerythritol phosphate (B84403) (MEP) pathway, is essential for the biosynthesis of isoprenoids in many bacteria and parasites but is absent in humans, making it an attractive drug target. academie-sciences.fr Research has explored analogs of known IspH inhibitors, such as (E)-4-amino-3-methylbut-2-en-1-yl diphosphate (B83284) (AMBPP), to improve metabolic stability. academie-sciences.fr While direct studies on 3-methylpent-3-en-1-yl acetate are limited in this context, research on structurally related compounds provides insight. For instance, analogs where the diphosphate group of AMBPP was replaced with more stable mimics like phosphonates were synthesized and evaluated. academie-sciences.fr These studies revealed that the diphosphate moiety is critical for potent inhibition, and its replacement significantly compromises the compound's inhibitory activity against IspH. academie-sciences.fr Molecular docking simulations have been used to understand the binding modes of these inhibitors within the IspH active site. academie-sciences.fr

Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a key target for anticancer agents. nih.govnih.gov Several derivatives incorporating the 3-methylpent-3-en-1-yl moiety have been identified as potent inhibitors of tubulin polymerization. nih.gov

One such derivative, a chalcone-containing shikonin (B1681659) molecule, PMMB-259, was found to be a powerful inhibitor of this process. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.govacs.org Studies on similar compounds suggest that they often bind to the colchicine (B1669291) site on β-tubulin, which prevents the assembly of microtubules. nih.govresearchgate.net This mechanism is a hallmark of several successful chemotherapy drugs and highlights the potential of this class of derivatives. nih.gov

To visualize and understand the interactions between these derivatives and their protein targets at a molecular level, researchers employ computational molecular docking simulations. These studies are crucial for rational drug design and for explaining the observed biological activity. nih.govnih.gov

In the case of tubulin inhibitors, docking simulations have confirmed that derivatives can bind effectively to the colchicine binding site of tubulin. nih.govresearchgate.net Similarly, for derivatives targeting the PI3K signaling pathway, molecular docking has been used to determine the interaction between the compound and the PI3K protein, providing a basis for their anticancer mechanism. nih.govresearchgate.net These computational models help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, guiding the synthesis of new derivatives with improved potency and selectivity. researchgate.net

Cellular Mechanistic Investigations

Beyond identifying molecular targets, it is crucial to understand how these interactions translate into cellular effects. Research on this compound derivatives has delved into their impact on critical cellular processes like signaling pathways and programmed cell death.

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. nih.govgoogle.com Several naphthoquinone derivatives containing the 1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl moiety have been investigated for their ability to modulate this pathway. nih.govresearchgate.net

One specific derivative, compound 12 , was found to induce apoptosis and autophagy in gastric cancer cells, with evidence suggesting that these effects are mediated through the regulation of the PI3K signaling pathway. nih.govresearchgate.net Similarly, Acetylshikonin, which is (R)-1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate, has been shown to have anticancer effects that may involve the PTEN/PI3K/AKT pathway. aging-us.com By inhibiting this pro-survival pathway, these compounds can effectively trigger cell death mechanisms in cancer cells.

Table 1: Investigated Derivatives and their Effect on Cellular Pathways

| Compound/Derivative | Targeted Pathway | Observed Effect | Cell Line | Reference |

|---|---|---|---|---|

| Naphthoquinone Derivative 12 | PI3K Signaling Pathway | Regulation of the pathway, leading to apoptosis and autophagy | SGC-7901 (Gastric Cancer) | nih.govresearchgate.net |

| Acetylshikonin | PTEN/PI3K/AKT Pathway | Implicated in anticancer effects | Chronic Myeloid Leukemia Cells (mentioned in context) | aging-us.com |

| Chalcone-Shikonin Derivative (PMMB-259) | Tubulin Polymerization | Inhibition of tubulin polymerization, G2/M cell cycle arrest | MCF-7 (Breast Cancer) | nih.gov |

Apoptosis (programmed cell death) and autophagy (a cellular degradation process) are critical mechanisms for eliminating damaged or cancerous cells. A key therapeutic strategy is to develop compounds that can selectively induce these processes in tumors. nih.gov

Derivatives of this compound have shown significant promise in this area. For example, a naphthoquinone derivative demonstrated the ability to induce both apoptosis and autophagy in SGC-7901 gastric cancer cells. nih.govresearchgate.net Another chalcone-containing shikonin derivative was shown to induce apoptosis in MCF-7 breast cancer cells. nih.gov Furthermore, Acetylshikonin has been reported to induce a form of programmed cell death called necroptosis in non-small cell lung cancer cells, characterized by cell swelling and membrane rupture. aging-us.comaging-us.com This compound also induces apoptosis in various other cancer cell lines, often accompanied by morphological changes like chromatin condensation and the formation of cell debris. aging-us.comresearchgate.net

Table 2: Cell Death Induction by this compound Derivatives

| Derivative Name/Class | Cell Death Mechanism | Key Findings | Cell Line(s) | Reference |

|---|---|---|---|---|

| Naphthoquinone Derivative 12 | Apoptosis & Autophagy | Induces both apoptosis and autophagy via the PI3K pathway. | SGC-7901 | nih.govresearchgate.net |

| Chalcone-Shikonin Derivative (PMMB-259) | Apoptosis | Induces apoptosis, reduces mitochondrial transmembrane potential. | MCF-7 | nih.gov |

| Acetylshikonin | Necroptosis & Apoptosis | Induces necroptosis via RIPK1/RIPK3 pathway; also induces apoptosis. | H1299, A549 (Lung Cancer) | aging-us.comaging-us.com |

Cell Cycle Arrest in Specific Phases (e.g., G2/M Phase)

A significant area of investigation for derivatives of this compound is their ability to interfere with the cell cycle, a key process in cell proliferation and a common target for anticancer therapies. Several studies have demonstrated that certain derivatives can induce cell cycle arrest, particularly in the G2/M phase. This phase is a critical checkpoint where the cell prepares for mitosis, and its disruption can lead to the death of cancer cells. google.com

For instance, a novel chalcone-containing shikonin derivative, PMMB-259, which incorporates a 1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl moiety, was found to arrest the cell cycle at the G2/M phase in MCF-7 breast cancer cells. nih.gov This effect is often linked to the inhibition of tubulin polymerization, a crucial process for the formation of the mitotic spindle. nih.gov Similarly, other naphthoquinone derivatives have been shown to cause cell cycle arrest in the G2/M phase in MDA-MB-231 breast cancer cells. researchgate.net The ability of these compounds to halt the cell cycle at this specific phase suggests a potential mechanism for their anticancer activity, preventing the proliferation of malignant cells. researchgate.netsemanticscholar.org

Effects on Mitochondrial Transmembrane Potential

The mitochondrion, often referred to as the powerhouse of the cell, plays a crucial role in apoptosis, or programmed cell death. A key event in the initiation of apoptosis is the disruption of the mitochondrial transmembrane potential. Research has shown that derivatives of this compound can induce a reduction in this potential, thereby triggering the apoptotic cascade. nih.gov

The chalcone-containing shikonin derivative PMMB-259, for example, was observed to decrease the mitochondrial transmembrane potential in MCF-7 cells. nih.gov This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately resulting in cell death. This mechanism provides another avenue through which these derivatives can exert their anticancer effects. The induction of apoptosis via the mitochondrial pathway is a desirable characteristic for anticancer agents as it is a controlled and non-inflammatory form of cell death. mdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound. These studies involve systematically altering the chemical structure of a molecule and observing the effect on its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the chemical features necessary for their anti-inflammatory and anticancer effects.

Design Principles for Enhancing Specific Biological Activities

Through SAR studies, researchers have identified several design principles to enhance the bioactivity of these derivatives. For example, in a series of cupressic acid derivatives, it was found that the presence of a free or substituted carbonyl group at the C-4 position and the hydrophobic diterpenoid skeleton were significant for their activity as phospholipase A2 (PLA2) inhibitors, which is relevant to their anti-inflammatory properties. researchgate.net It was also noted that aliphatic substitutions at the C-19 carboxylic acid were more favorable than aromatic ones for anti-inflammatory activity. nih.gov

In the context of anticancer activity, the incorporation of a pyrazoline heterocycle into the chemical structures of certain chalcone-benzohydroquinone hybrids, which include the 4-methylpent-3-en-1-yl moiety, was found to be significant in producing new cytotoxic molecules. mdpi.com Furthermore, the presence of an electron-donating group, such as a methoxy (B1213986) group, on the phenyl ring of some chalcone (B49325) derivatives was shown to enhance their antidepressant effects, which can be linked to neuroprotective and anti-inflammatory actions. rsc.org These design principles, derived from SAR studies, are crucial for the rational design of more potent and selective therapeutic agents.

Exploration of Preclinical Pharmacological Activities through a Mechanistic Lens

The preclinical evaluation of this compound derivatives has revealed promising pharmacological activities, particularly in the areas of inflammation and cancer. Mechanistic studies are shedding light on how these compounds exert their effects at the molecular level.

Anti-inflammatory Activity of Derivatives

Several derivatives of this compound have demonstrated significant anti-inflammatory activity. For instance, certain cupressic acid derivatives were shown to downregulate the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. researchgate.netnih.gov COX-2 and IL-6 are key mediators of the inflammatory response. The mechanism of action for some of these derivatives is believed to involve the inhibition of phospholipase A2 (PLA2), an enzyme that initiates the inflammatory cascade. researchgate.netnih.gov

The prenyl motif, which is structurally related to the 3-methylpent-3-en-1-yl group, is also found in compounds with anti-inflammatory properties. For example, imperatorin, a prenylated coumarin, has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and decrease the production of nitric oxide (NO) in osteoarthritic chondrocytes. rsc.org These findings highlight the potential of these derivatives as leads for the development of new anti-inflammatory drugs.

Anticancer Activity of Derivatives

The anticancer potential of this compound derivatives is a major focus of current research. nih.gov These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. mdpi.com The mechanisms underlying their anticancer effects are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. nih.govresearchgate.netsemanticscholar.org

For example, a shikonin derivative containing the this compound structure was identified as a potent inhibitor of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in breast cancer cells. nih.gov Other naphthoquinone derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, thereby inhibiting cell proliferation and migration. researchgate.net Furthermore, some hydroquinone-chalcone-pyrazoline hybrid derivatives have demonstrated cytotoxic activity against breast and colorectal carcinoma cells. mdpi.com These mechanistic insights are crucial for the further development of these compounds as effective anticancer agents.

Antimicrobial and Antifungal Activity of Derivatives

The exploration of novel antimicrobial and antifungal agents is a critical area of biomedical research, driven by the increasing challenge of drug-resistant pathogens. Within this context, derivatives of unsaturated terpene-like acetates are of interest due to the known biological activities of their parent compounds. While direct and extensive research on the antimicrobial and antifungal properties of this compound derivatives is not widely documented, the broader class of terpene acetates and structurally related allylic acetates has been the subject of various studies. These investigations provide valuable insights into the potential efficacy of such compounds against a range of microbial species.

Research into the antimicrobial and antifungal activities of terpene acetates, such as linalyl acetate, bornyl acetate, and terpinyl acetate, has demonstrated their potential to inhibit the growth of various microorganisms. nih.govtandfonline.com The mechanism of action for many terpenes and their derivatives is often attributed to their ability to disrupt the lipid structure of microbial cell membranes, leading to increased permeability and leakage of intracellular components. nih.gov The presence and nature of functional groups, including the acetate moiety, are crucial in determining the specific antimicrobial spectrum and potency.

Studies on various terpene derivatives have indicated that factors such as aromaticity, planarity, and the presence of hydroxyl, ketone, or aldehyde groups can enhance antibacterial and antifungal activities. nih.govmdpi.com For instance, some monoterpenes have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. nih.gov The lipophilicity of these compounds also plays a significant role in their ability to interact with and penetrate microbial cell membranes. nih.gov

In the absence of specific data for this compound derivatives, the findings for analogous compounds serve as a foundation for predicting their potential biological activities. The structural features of this compound, including the unsaturated bond and the acetate group, are present in many biologically active terpenes. Therefore, it is plausible that its derivatives could exhibit similar antimicrobial and antifungal properties. Further targeted research and synthesis of specific derivatives are necessary to fully elucidate their therapeutic potential.

The following table summarizes the antimicrobial and antifungal activities of selected terpene acetate derivatives as reported in scientific literature.

| Compound | Target Microorganism | Activity/Observation |

| Linalyl Acetate | Staphylococcus aureus | Inhibits growth. nih.gov |

| Linalyl Acetate | Escherichia coli | Less effective compared to other monoterpenes like thymol (B1683141) and (+)-menthol. nih.gov |

| Bornyl Acetate | Botrytis cinerea | High antifungal activity. tandfonline.comtandfonline.com |

| Terpinyl Acetate | Botrytis cinerea | Demonstrates significant antifungal activity. tandfonline.comtandfonline.com |

Q & A

Q. What are the primary analytical techniques for identifying and quantifying 3-Methylpent-3-en-1-yl acetate in complex mixtures?

Gas chromatography coupled with mass spectrometry (GC/MS) is recommended for precise identification and quantification. A non-polar capillary column (e.g., DB-5MS) separates the compound, while retention indices and mass spectral libraries (e.g., NIST) confirm identity. Calibration curves using pure standards ensure accurate quantification, particularly in fragrance matrices .

Example GC/MS Parameters:

| Column Type | Temperature Gradient | Ionization Mode | Reference Standard |

|---|---|---|---|

| DB-5MS | 50°C (hold 2 min) → 250°C at 10°C/min | EI (70 eV) | Pure this compound |

Q. How is this compound synthesized in laboratory settings?

Synthesis typically involves acid-catalyzed esterification of 3-Methylpent-3-en-1-ol with acetic anhydride. For example:

- Reagents : 3-Methylpent-3-en-1-ol, acetic anhydride, sulfuric acid (catalyst).

- Conditions : Reflux at 80–100°C for 4–6 hours.

- Purification : Fractional distillation under reduced pressure (e.g., 60–70°C at 15 mmHg). Yield and purity are validated via GC/MS and NMR .

Q. What safety protocols are critical when handling this compound in laboratory environments?

Follow GHS guidelines for flammability and skin irritation. Use fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers away from oxidizers. First-aid measures include rinsing eyes with water (15+ minutes) and consulting a physician for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling point, vapor pressure) of this compound?

Discrepancies may arise from impurities or measurement techniques. Validate data using:

Q. What methodologies are employed to assess the dermal sensitization potential of this compound in fragrance formulations?

The International Dialogue for the Evaluation of Allergens (IDEA) QRA2 framework is applied:

- In vitro assays : KeratinoSens™ or h-CLAT to evaluate peptide reactivity.

- Exposure assessment : Adjust for product-type-specific concentrations (e.g., 0.02% in leave-on cosmetics).

- Thresholds : Compare no-observed-effect levels (NOELs) with predicted exposure to determine safety margins .

Q. How does pH influence the stability of this compound in aqueous solutions, and what experimental designs mitigate degradation?

Acetate buffers (pH 3.6–5.6) are used to study pH-dependent stability. Key steps:

- Degradation monitoring : HPLC or GC to track hydrolysis products (e.g., 3-Methylpent-3-en-1-ol).

- Accelerated testing : Elevated temperatures (40–60°C) under controlled pH to model shelf-life.

- Kinetic analysis : Arrhenius plots to extrapolate degradation rates at ambient conditions .

Degradation Data Example:

| pH | Temperature (°C) | Half-life (Days) | Major Degradant |

|---|---|---|---|

| 4.0 | 25 | 120 | 3-Methylpent-3-en-1-ol |

| 7.0 | 25 | 30 | Acetic acid |

Methodological Considerations

- Contradiction Analysis : When conflicting toxicity data arise, conduct systematic reviews using PRISMA guidelines to evaluate study quality (e.g., RIFM vs. independent assays) .

- Experimental Design : Use Design of Experiments (DoE) to optimize reaction conditions (e.g., catalyst concentration, solvent polarity) for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.